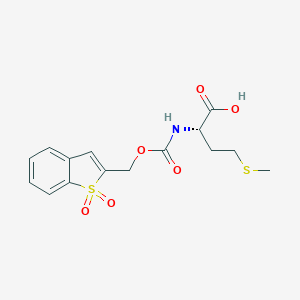

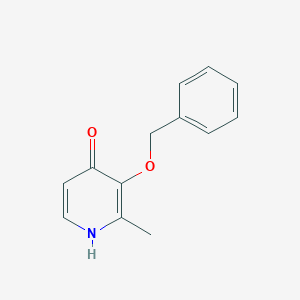

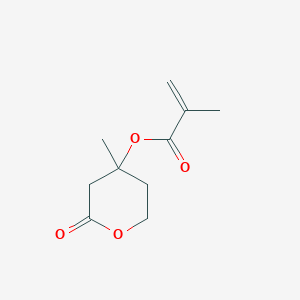

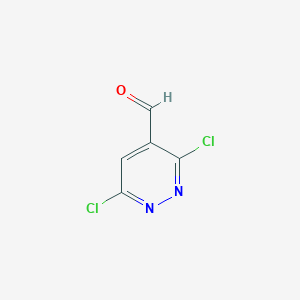

![molecular formula C7H11N3OS3 B176589 2-[(5-巯基-1,3,4-噻二唑-2-基)硫代]-N-丙基乙酰胺 CAS No. 155329-60-5](/img/structure/B176589.png)

2-[(5-巯基-1,3,4-噻二唑-2-基)硫代]-N-丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazoles are well-known five-membered heterocycles that display a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been studied extensively. For instance, the Michael addition reaction of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with α,β-unsaturated compounds was studied . The reaction was conducted using various solvents and the highest yields were obtained in the presence of triethylamine . Another study presented a new and green approach for the electrochemical dimerization of AMT .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, can be analyzed using 1D and 2D NMR experiments . The structure of the compound is confirmed by single-crystal XRD .Chemical Reactions Analysis

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was fully investigated in the absence and presence of electrochemically generated p-benzoquinone . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be analyzed using various techniques. For instance, melting points can be determined using a differential scanning calorimeter . The IR spectra can be run on a spectrometer using KBr pellets .科学研究应用

Antifungal Activity

Compounds with a 1,3,4-thiadiazole moiety have been evaluated for their antifungal activities against various pathogens using techniques like the poison plate method . This suggests that our compound may also be researched for potential antifungal applications.

Cytotoxic Effects in Cancer Research

Studies have shown that 1,3,4-thiadiazole derivatives exhibit cytotoxic effects on different cancer cell lines through assays like the MTT assay . This indicates that our compound could be explored for its effects on cancer cells.

Anti-inflammatory Properties

Derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory effects in models such as paw edema inhibition . This points to possible research into the anti-inflammatory potential of our compound.

Electrochemical Applications

The electrochemical behavior of 1,3,4-thiadiazole derivatives has been investigated for their potential as radical species in reactions and their interaction with other electrophiles . This could lead to research into electrochemical sensors or other electronic applications for our compound.

Synthesis of New Compounds

The thiadiazole group is often used as a building block for synthesizing new heterocyclic compounds with various potential applications . Our compound could serve as a precursor in synthetic chemistry research.

作用机制

安全和危害

While specific safety and hazard information for “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, one of the related compounds, 5-Amino-1,3,4-thiadiazol-2-thiol, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

未来方向

The future directions in the research of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, could involve the synthesis of new compounds and further investigation of their biological activities . The easy accessibility of AMT has prompted researchers to prepare a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .

属性

IUPAC Name |

N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDDHXUELYDWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NNC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

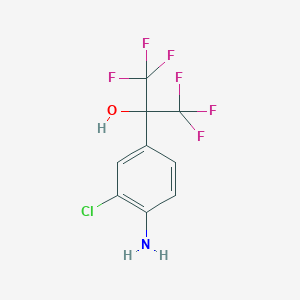

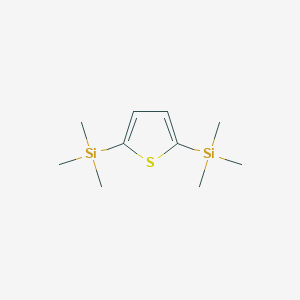

![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)